2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC8810700
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O3S |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H18N4O3S/c1-10-6-11(2)19-16(18-10)24-9-15(22)20-17-8-12-4-5-13(21)14(7-12)23-3/h4-8,21H,9H2,1-3H3,(H,20,22)/b17-8+ |
| Standard InChI Key | GJTJKBMFXTUIRR-CAOOACKPSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C |
| SMILES | CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C |
Introduction
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound featuring a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, along with a hydrazide moiety linked to a hydroxy-methoxyphenyl group. This compound's unique architecture allows it to engage in diverse chemical reactions and biological activities, making it a valuable subject of study in chemistry, biology, and medicine.
Synthesis
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, including the reaction of appropriate pyrimidine derivatives with hydrazine or its derivatives under controlled conditions. The specific conditions, such as temperature, time, and concentration of reactants, are crucial for achieving optimal yields and purity of the final product.
Synthesis Steps:
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Preparation of Pyrimidine Derivative: Synthesis or procurement of the 4,6-dimethylpyrimidin-2-yl sulfanyl group.
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Hydrazinolysis: Reaction with hydrazine to form the hydrazide linkage.
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Condensation Reaction: Formation of the methylidene linkage with the hydroxy-methoxyphenyl group.
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit potential biological activities, including antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which could alter their activity and lead to various biological effects.
Potential Applications:
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Antimicrobial Activity: Studies on related compounds suggest potential use against bacteria and fungi .
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Anticancer Properties: Possible interaction with cellular targets to inhibit tumor growth.
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Therapeutic Research: Investigations into its potential as a therapeutic agent due to its ability to interact with biological targets.
Comparison with Related Compounds
Several compounds share structural similarities with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide, differing primarily in the substituents attached to the phenyl ring. These variations can significantly affect the compound's biological activity and chemical properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide | Similar pyrimidine ring structure | Lacks the phenolic component |
| 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide | Includes methoxy groups | Alters chemical properties |
| 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide | Shares pyrimidine and sulfanyl group | Lacks the hydrazide linkage |
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